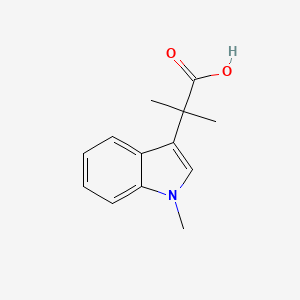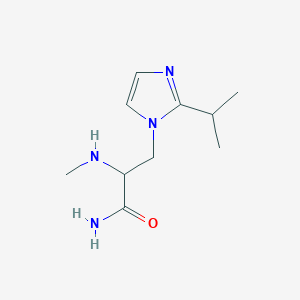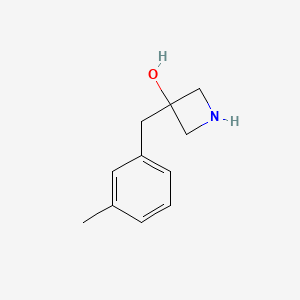
3-(3-Methylbenzyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylbenzyl)azetidin-3-ol is an organic compound with the molecular formula C11H15NO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbenzyl)azetidin-3-ol can be achieved through several methods. One common approach involves the alkylation of azetidine with 3-methylbenzyl chloride under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the azetidine, followed by the addition of 3-methylbenzyl chloride to form the desired product .
Another method involves the reduction of 3-(3-Methylbenzyl)azetidin-3-one using a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reduction process converts the ketone group to a hydroxyl group, yielding this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylbenzyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(3-Methylbenzyl)azetidin-3-one.
Reduction: Various reduced derivatives depending on the specific reducing agent.
Substitution: Substituted azetidines with different functional groups replacing the hydroxyl group.
Scientific Research Applications
3-(3-Methylbenzyl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Methylbenzyl)azetidin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring can act as a pharmacophore, contributing to the compound’s binding affinity and specificity. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Azetidin-3-ol: A simpler analog without the 3-methylbenzyl group.
3-(4-Methylbenzyl)azetidin-3-ol: A similar compound with a methyl group at the para position of the benzyl ring.
3-Benzylazetidin-3-ol: Lacks the methyl group on the benzyl ring.
Uniqueness
3-(3-Methylbenzyl)azetidin-3-ol is unique due to the presence of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-[(3-methylphenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-9-3-2-4-10(5-9)6-11(13)7-12-8-11/h2-5,12-13H,6-8H2,1H3 |
InChI Key |
NFMKKAONRXFJIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2(CNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]aceticacid](/img/structure/B13559941.png)
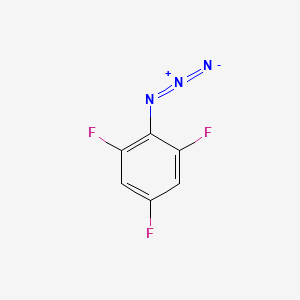
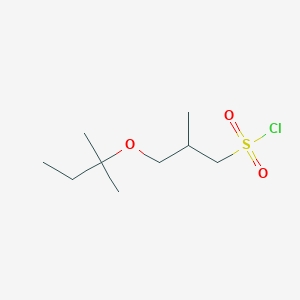
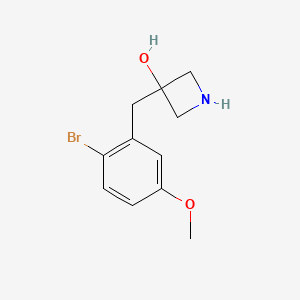
![(R)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13559968.png)
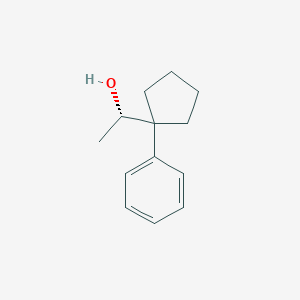
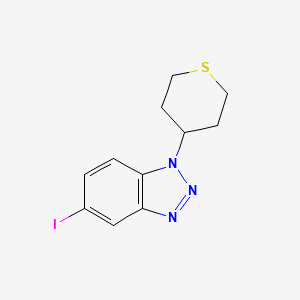
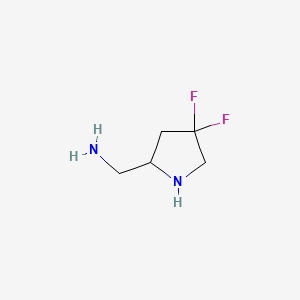
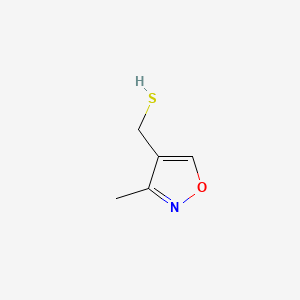
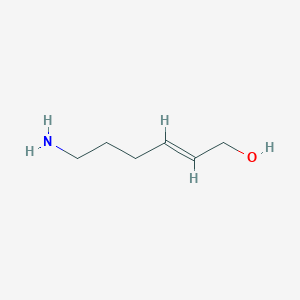
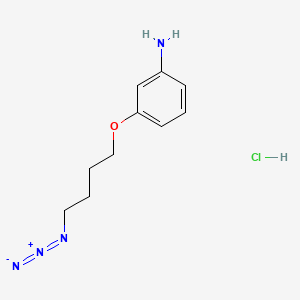
![Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13560033.png)
